molecular formula C18H17N3O4S B2772068 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate CAS No. 896311-89-0

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate

Cat. No.: B2772068
CAS No.: 896311-89-0
M. Wt: 371.41
InChI Key: GYDWYJAIVDVLPM-UHFFFAOYSA-N
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Description

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a sophisticated synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a 1,2,4-triazole moiety linked via a thioether bridge to a 4-pyranone core, which is esterified with a 3,5-dimethylbenzoate group. The 1,2,4-triazole scaffold is a privileged structure in drug discovery, known for its versatile biological activities, including antimicrobial (source) and anticancer effects, often through interactions with various enzyme families. The incorporation of a sulfanyl-methyl linker can enhance molecular flexibility and influence pharmacokinetic properties. Researchers are investigating this hybrid molecule primarily for its potential as a protein kinase inhibitor, as both triazole and pyranone derivatives are established scaffolds in the development of ATP-competitive kinase inhibitors (source) . Its specific research value lies in probing intracellular signaling pathways involved in oncogenesis and inflammatory diseases. The mechanism of action is hypothesized to involve the disruption of kinase-mediated phosphorylation events, leading to the induction of apoptosis or cell cycle arrest in malignant cell lines. This compound serves as a critical tool compound for validating novel molecular targets in high-throughput screening campaigns and structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for therapeutic development.

Properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-11-4-12(2)6-13(5-11)17(23)25-16-8-24-14(7-15(16)22)9-26-18-20-19-10-21(18)3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDWYJAIVDVLPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=CN3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the formation of the pyran ring, and finally, the attachment of the benzoate group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, pressure, and solvent choice playing crucial roles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is studied for its unique structural properties and reactivity. It can serve as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound’s potential as a drug candidate is explored. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new pharmaceuticals.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials.

Mechanism of Action

The mechanism of action of 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate include other triazole-containing molecules, pyran derivatives, and benzoate esters. Examples include:

  • [4-Methyl-1,2,4-triazol-3-yl] sulfanylmethyl pyran derivatives
  • 3,5-Dimethylbenzoate esters with different substituents

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer distinct chemical and biological properties

Biological Activity

The compound 6-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 3,5-dimethylbenzoate is a derivative of triazole and pyran, which are known for their diverse biological activities. The triazole moiety is particularly significant in medicinal chemistry due to its presence in various pharmacologically active compounds. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and potential applications in other therapeutic areas.

Chemical Structure and Properties

The compound's structure can be broken down into key functional groups that contribute to its biological activity:

  • Triazole Ring : Known for antifungal, antibacterial, and anticancer properties.
  • Pyranone Core : Associated with various biological activities including antioxidant and anti-inflammatory effects.
  • Benzoate Group : Enhances lipophilicity, potentially improving bioavailability.

Chemical Formula : C₁₈H₁₈N₄O₃S
Molecular Weight : 374.43 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • A549 (Lung adenocarcinoma)
    • MCF-7 (Breast adenocarcinoma)
    • HT-29 (Colorectal adenocarcinoma)
  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation through cell cycle arrest.
  • Case Study :
    In a study evaluating similar triazole derivatives, compounds exhibited IC50 values ranging from 10 µM to 30 µM against the aforementioned cancer cell lines. The mechanism was attributed to the disruption of mitochondrial membrane potential leading to cell death .

Antimicrobial Activity

The compound also displays antimicrobial properties against a range of pathogens:

  • Bacterial Strains Tested :
    • Staphylococcus aureus
    • Escherichia coli
    • Candida albicans
  • Minimum Inhibitory Concentration (MIC) :
    Studies have reported MIC values as low as 16 µg/mL for certain bacterial strains, indicating potent activity .
  • Mechanism of Action :
    The antimicrobial effect is believed to stem from the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructure TypeAnticancer IC50 (µM)Antimicrobial MIC (µg/mL)
Compound ATriazole1532
Compound BPyran2016
Target CompoundTriazole-Pyran1216

Synthesis and Evaluation

The synthesis of the target compound involves several steps including the formation of the triazole ring followed by coupling with pyran and benzoate moieties. The biological evaluation was conducted using standard assays such as MTT for cytotoxicity and agar diffusion methods for antimicrobial activity.

In Vivo Studies

Preliminary in vivo studies using murine models have shown promising results in tumor reduction when administered with the target compound. Further research is needed to confirm these findings and explore the pharmacokinetics and toxicity profiles.

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer: Synthesis optimization requires systematic adjustment of reaction parameters:

  • Temperature : Elevated temperatures (80–120°C) enhance reaction rates but may increase side products. Controlled stepwise heating is recommended .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in crystallization .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) or base catalysts (e.g., K₂CO₃) accelerates key steps like sulfanyl group coupling .
  • Purification : Gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol achieves >95% purity. HPLC monitoring (C18 column, UV detection) validates purity .

Q. What analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., pyran C=O at ~170 ppm, triazole protons at 7.5–8.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in complex regions .
  • X-ray Crystallography : Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between triazole and pyran moieties) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) coupled with ESI-MS detects impurities and verifies molecular weight (theoretical MW: 413.45 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Contradictory bioactivity data (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

  • Assay Conditions : Standardize protocols (e.g., pH, incubation time, enzyme concentration) to minimize variability. For example, triazole-containing compounds exhibit pH-dependent binding to CYP450 isoforms .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing 3,5-dimethylbenzoate with 4-methoxy groups) to isolate pharmacophoric contributions. Compare activity trends using SAR models .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to observed discrepancies in cell-based vs. cell-free assays .

Q. What computational strategies predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Gaussian 09/B3LYP/6-31G(d) optimizes geometry and calculates frontier molecular orbitals (FMOs). The LUMO of the pyran ring suggests nucleophilic attack susceptibility .
  • Molecular Docking : AutoDock Vina simulates binding to targets (e.g., fungal CYP51). The triazole sulfur forms a covalent bond with heme iron, while 3,5-dimethylbenzoate occupies hydrophobic pockets .
  • MD Simulations : GROMACS evaluates stability of ligand-target complexes over 100 ns. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Q. How can derivatives be designed to enhance solubility without compromising bioactivity?

Methodological Answer:

  • Functional Group Modifications :
    • Introduce hydrophilic groups (e.g., -OH, -NH₂) at the benzoate para-position. Maintain triazole and pyran cores for target engagement .
    • Replace methyl groups with trifluoromethyl to balance lipophilicity and metabolic stability .
  • Prodrug Strategies : Esterify carboxyl groups with PEG-linked moieties for pH-sensitive release in target tissues .
  • Co-crystallization Studies : Identify polymorphs with improved aqueous solubility using solvents like acetone/water (1:1) .

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